molecular formula C14H18ClN3O B3113479 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1956307-81-5

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B3113479
CAS No.: 1956307-81-5
M. Wt: 279.76
InChI Key: YRWJAUCAYIQWFR-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential for quality control .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to its specific combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methylpiperidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-14(8-5-9-15-10-14)13-16-12(17-18-13)11-6-3-2-4-7-11;/h2-4,6-7,15H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJAUCAYIQWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 5
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Reactant of Route 6
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

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